molecular formula C17H15N B186181 N-(p-Tolyl)-2-naphthylamine CAS No. 644-16-6

N-(p-Tolyl)-2-naphthylamine

Cat. No.: B186181
CAS No.: 644-16-6
M. Wt: 233.31 g/mol
InChI Key: IBJHDUPUTZQCLL-UHFFFAOYSA-N
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Description

N-(p-Tolyl)-2-naphthylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthyl group attached to an amine group, which is further substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)-2-naphthylamine typically involves the reaction of 2-naphthylamine with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(p-Tolyl)-2-naphthylamine has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-2-naphthylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    N-Phenyl-2-naphthylamine: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(p-Tolyl)-1-naphthylamine: Similar structure but with the naphthyl group attached at a different position.

    N-(p-Tolyl)-3-naphthylamine: Similar structure but with the naphthyl group attached at a different position.

Uniqueness: N-(p-Tolyl)-2-naphthylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required.

Properties

IUPAC Name

N-(4-methylphenyl)naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJHDUPUTZQCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281755
Record name N-(p-Tolyl)-2-naphthylamine
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Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-16-6
Record name 644-16-6
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Record name N-(p-Tolyl)-2-naphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(p-Tolyl)-2-naphthylamine
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